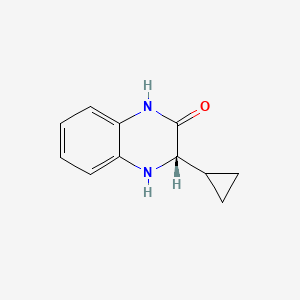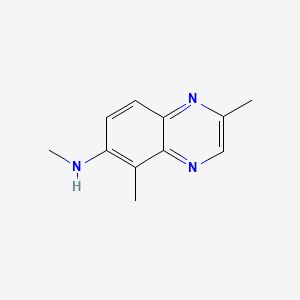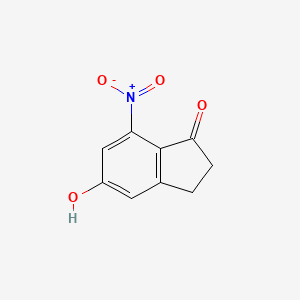
5-Hydroxy-7-nitro-2,3-dihydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is an organic compound with a unique structure that includes both hydroxyl and nitro functional groups attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common method starts with the nitration of 2,3-dihydroinden-1-one to introduce the nitro group at the 7-position. This is followed by a hydroxylation step to add the hydroxyl group at the 5-position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents for hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-nitro-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: this compound can be converted to 5-oxo-7-nitro-2,3-dihydroinden-1-one.
Reduction: The product would be 5-Hydroxy-7-amino-2,3-dihydroinden-1-one.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
5-Hydroxy-7-nitro-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2,3-dihydroinden-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-2,3-dihydroinden-1-one: Lacks the hydroxyl group, affecting its solubility and reactivity.
5-Hydroxy-7-amino-2,3-dihydroinden-1-one: The amino group makes it more basic and reactive in different types of reactions.
Uniqueness
5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-hydroxy-7-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7NO4/c11-6-3-5-1-2-8(12)9(5)7(4-6)10(13)14/h3-4,11H,1-2H2 |
InChI Key |
CFFIQHKSBUHHQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


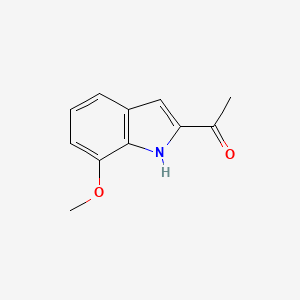
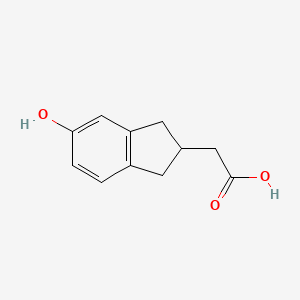





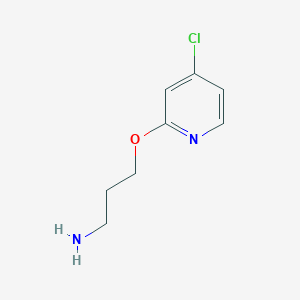
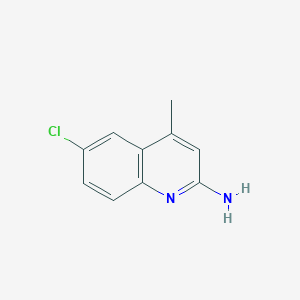
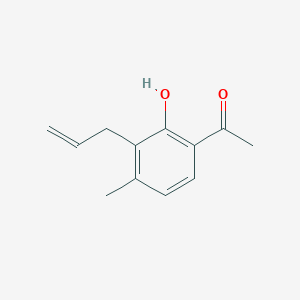
![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B11904866.png)

